4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester
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Overview
Description
4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester is a complex organic compound, characterized by its unique molecular structure that includes a morpholine ring, a pyrazine ring, and a pyridine ring. This combination of structures imbues the compound with a variety of chemical properties, making it a subject of extensive study in several scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester generally involves the following steps:
Formation of the pyrazine ring through cyclization reactions.
Chlorination to introduce the chlorine atom at the appropriate position on the pyridine ring.
Condensation of the chlorinated pyrazine-pyridine structure with morpholinecarboxylic acid.
Esterification using tert-butyl alcohol under acidic conditions to form the final ester product.
Each step requires specific conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure efficient reactions and high yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and automated processes to ensure consistent quality and efficiency. Solvents and reagents used in the laboratory synthesis are often replaced with more cost-effective alternatives suitable for large-scale operations. Purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, often using agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other groups in the presence of suitable nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid
Reducing agents: Sodium borohydride, lithium aluminium hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed: The major products depend on the specific reaction and conditions. For instance, oxidation may yield ketones or carboxylic acids, while reduction could lead to the formation of primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound's derivatives are studied for their potential as enzyme inhibitors and receptor modulators, impacting various biological pathways.
Medicine: Medically, the compound and its analogs are being explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry: Industrially, this compound finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to changes in cellular processes and biological pathways. For example, if it acts as an enzyme inhibitor, it may prevent the enzyme from catalyzing its substrate, thereby altering metabolic pathways.
Comparison with Similar Compounds
Morpholine-4-carboxamide
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine
5-Chloropyrazine-2-carboxamide
Properties
IUPAC Name |
tert-butyl 2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O3/c1-17(2,3)26-16(24)23-6-7-25-11(10-23)9-21-15-14-12(8-13(18)22-15)19-4-5-20-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCHVIWFAEDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC2=NC(=CC3=NC=CN=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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